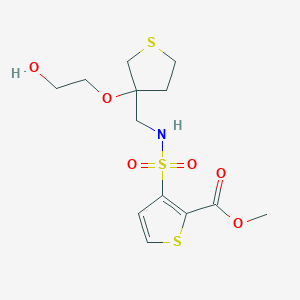

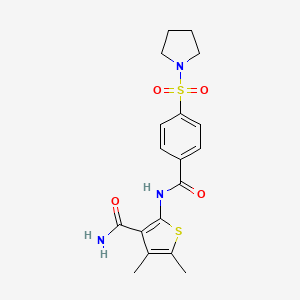

methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .Molecular Structure Analysis

Thiophene is a five-membered heterocycle that contains one sulfur as a heteroatom with the formula C4H4S . It and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- New Routes to Functionalized Thiophenes : Research by Corral and Lissavetzky (1984) explored reactions with methyl 3-hydroxythiophene-2-carboxylate, yielding thiophene diols and dialkoxythiophene carboxylic acids. These compounds offer a foundation for synthesizing ethers of thiotetronic and α-halogenothiotetronic acids, which are of interest in the development of novel organic compounds (Corral & Lissavetzky, 1984).

Material Science and Polymer Chemistry

- Polymer Solar Cells : Park et al. (2017) synthesized a wide-bandgap polymer incorporating a thiophene unit, showcasing its application in eco-friendly solvent-processed fullerene-free polymer solar cells. This work underscores the potential of thiophene derivatives in improving the efficiency and stability of photovoltaic devices (Park et al., 2017).

Pharmaceutical and Medicinal Chemistry

- Antibacterial and Antifungal Activities : Altundas et al. (2010) reported on the synthesis of novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, demonstrating significant antibacterial and antifungal activities. This highlights the potential of thiophene derivatives in the development of new antimicrobial agents (Altundas et al., 2010).

Organic Electronics and Conductive Polymers

- Conductive Polymers Bearing Thiophene Units : Tapia et al. (2010) synthesized new copolymers of thiophenes containing azobenzene moieties, revealing their potential in applications requiring materials with specific thermal, optical, and electrochemical properties. Such materials could be pivotal in organic electronics and optoelectronic devices (Tapia et al., 2010).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-[[3-(2-hydroxyethoxy)thiolan-3-yl]methylsulfamoyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6S3/c1-19-12(16)11-10(2-6-22-11)23(17,18)14-8-13(20-5-4-15)3-7-21-9-13/h2,6,14-15H,3-5,7-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZRQOJVXITIRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCSC2)OCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(N-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-2-(4-nitrophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2417988.png)

![2-((4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)carbamoyl)-6-nitrobenzoic acid](/img/structure/B2417991.png)

![2-imino-10-methyl-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B2417996.png)

![1-(4-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2417997.png)

![2-[3-(Trifluoromethyl)isoxazol-5-yl]phenol](/img/structure/B2418005.png)

![5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine](/img/structure/B2418008.png)

![2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2418010.png)